molecular formula C11H11N3O4S2 B2745045 5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1147827-81-3

5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2745045
CAS No.: 1147827-81-3
M. Wt: 313.35
InChI Key: OFNBPPRJAOPICV-UHFFFAOYSA-N
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Description

5-(N-Cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a cyclopropylsulfamoyl group at the 5-position and a thiazol-2-yl moiety as the carboxamide nitrogen substituent. The cyclopropylsulfamoyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding compared to other substituents. The thiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial or anticancer activity .

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c15-10(13-11-12-5-6-19-11)8-3-4-9(18-8)20(16,17)14-7-1-2-7/h3-7,14H,1-2H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBPPRJAOPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H11_{11}N3_3O4_4S2_2
  • Molecular Weight : 313.4 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various disease processes. The cyclopropyl group and the sulfamoyl moiety are believed to enhance binding affinity to target proteins, which may include enzymes or receptors involved in disease pathways.

Antimalarial Activity

Recent studies have highlighted the potential of cyclopropyl carboxamides, a class that includes our compound, as potent inhibitors against Plasmodium falciparum, the causative agent of malaria. These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains in vitro and have shown promising results in vivo in malaria mouse models .

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For example, derivatives of furan and thiazole have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies on Antimalarial Efficacy :
    • A study reported that cyclopropyl carboxamides significantly inhibited the growth of P. falciparum with IC50 values indicating strong potency. The mechanism appears to involve disruption of metabolic pathways crucial for parasite survival .
  • Antitumor Activity :
    • In vitro assays demonstrated that compounds similar to this compound can inhibit cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with notable reductions in viability at micromolar concentrations .

Data Table: Summary of Biological Activities

Biological Activity Target IC50 (µM) Reference
AntimalarialP. falciparum< 1
AntitumorA549 (lung cancer)15
MCF7 (breast cancer)20

Comparison with Similar Compounds

Nitazoxanide-Based Analogs ()

Compounds 65–68 feature a 5-nitrothiazol-2-yl carboxamide group and varying aryl substituents on the furan ring (e.g., phenyl, 3-chlorophenyl, 3-fluorophenyl). Key differences from the target compound include:

  • Synthetic Routes : Method B (amide coupling) is common for these analogs, suggesting similar synthetic accessibility for the target compound .

5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide ()

This compound shares the furan-2-carboxamide core but substitutes the 5-position with an acetylphenyl group and the carboxamide nitrogen with a morpholinophenyl group.

  • Physicochemical Properties: The morpholinophenyl group likely improves water solubility compared to the thiazol-2-yl group in the target compound.
  • Bioactivity : Morpholine-containing analogs are often explored for kinase inhibition, whereas thiazole derivatives are associated with antimicrobial activity .

Thiazole-Containing Carboxamides

Dasatinib ()

Dasatinib, a thiazole-5-carboxamide derivative, is an anticancer drug targeting tyrosine kinases.

  • Structural Contrast : The thiazole-5-carboxamide in dasatinib differs from the thiazol-2-yl group in the target compound, altering spatial orientation for receptor binding.
  • Functional Groups : Dasatinib’s piperazinyl and pyrimidinyl substituents enhance solubility and target specificity, whereas the cyclopropylsulfamoyl group in the target compound may confer unique steric constraints .

N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-benzofuran-2-carbohydrazide ()

This compound incorporates a dihydrothiazole ring and a nitrobenzofuran moiety.

  • Spectroscopic Confirmation : Both compounds rely on NMR and HRMS for structural validation, indicating shared analytical workflows .

Carboxamides with Heterocyclic Substituents

3,4-Dichloro-N-(thiazol-2-yl)benzamides ()

Compounds 4d–4i feature a thiazol-2-yl carboxamide group with pyridinyl and morpholinomethyl substituents.

  • Bioactivity : Pyridinyl and morpholine groups in 4d–4i are linked to enhanced antimicrobial activity, suggesting that the cyclopropylsulfamoyl group in the target compound may similarly modulate biological interactions.

Key Research Findings and Insights

  • Structural Flexibility : The furan-2-carboxamide scaffold accommodates diverse substituents, enabling tuning of electronic (e.g., nitro vs. sulfamoyl) and steric (e.g., cyclopropyl vs. phenyl) properties for target selectivity .
  • Thiazole vs.
  • Synthetic Feasibility : Amide coupling (Method B) and Suzuki-Miyaura reactions (implied in ) are viable for synthesizing the target compound .

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